molecular formula C10H7FIN3O2 B5738696 2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one

2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one

Cat. No.: B5738696
M. Wt: 347.08 g/mol
InChI Key: JSWKGPSKCZXTNW-UHFFFAOYSA-N
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Description

2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one is a heterocyclic compound with potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with amino, fluorophenoxy, and iodo groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorophenol and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The amino and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodo group can be used in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(4-bromophenoxy)-5-iodo-1H-pyrimidin-6-one: Similar structure but with a bromine atom instead of fluorine.

    2-amino-4-(4-chlorophenoxy)-5-iodo-1H-pyrimidin-6-one: Similar structure but with a chlorine atom instead of fluorine.

    2-amino-4-(4-methylphenoxy)-5-iodo-1H-pyrimidin-6-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its analogs .

Properties

IUPAC Name

2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FIN3O2/c11-5-1-3-6(4-2-5)17-9-7(12)8(16)14-10(13)15-9/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWKGPSKCZXTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=O)NC(=N2)N)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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